Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate
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Overview
Description
Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is a chemical compound that features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl ethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step involves the aza-Michael addition between a diamine and an in situ generated sulfonium salt . The reaction conditions often require a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization focuses on minimizing by-products and maximizing the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a novel inhibitor of human equilibrative nucleoside transporters.
2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: This compound is a saccharin derivative with potential biological activity.
Uniqueness
Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and sulfonyl ethyl carbamate moiety make it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O4S/c1-2-23-15(20)17-7-12-24(21,22)19-10-8-18(9-11-19)14-6-4-3-5-13(14)16/h3-6H,2,7-12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWHYSQNLOAFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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